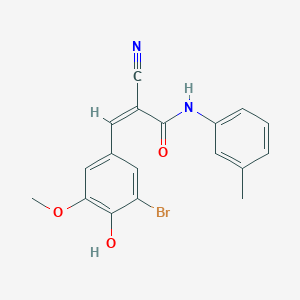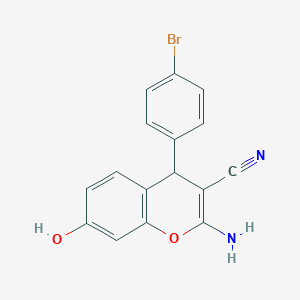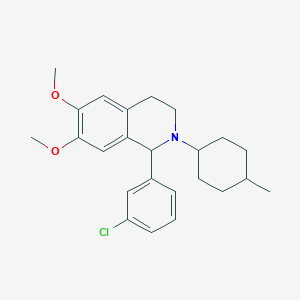
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide, also known as BMMA, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that can selectively target cysteine proteases, which play a crucial role in various biological processes. BMMA has shown promising results in preclinical studies and has the potential to be developed as a drug for the treatment of various diseases.
Mecanismo De Acción
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide exerts its inhibitory effects on cysteine proteases by covalently binding to the active site cysteine residue. This results in irreversible inhibition of the enzyme activity and subsequent disruption of the biological processes that rely on the activity of these proteases.
Biochemical and Physiological Effects:
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has been shown to exhibit potent inhibitory effects on various cysteine proteases, both in vitro and in vivo. It has been shown to induce cell death in cancer cells by inhibiting the activity of cathepsin B, which is overexpressed in many types of cancer. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of cathepsin S, which is involved in the processing of antigens in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for cysteine proteases. However, its irreversible mechanism of action can also be a limitation, as it can lead to off-target effects and potential toxicity. Additionally, its high reactivity can make it difficult to handle and store, requiring careful handling and storage conditions.
Direcciones Futuras
There are several potential future directions for the research on 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide. One area of interest is the development of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another area of interest is the development of new 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide analogs with improved potency, selectivity, and pharmacokinetic properties. Additionally, further research is needed to elucidate the precise mechanisms of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide and its effects on various biological processes.
Métodos De Síntesis
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3-bromo-4-hydroxy-5-methoxyphenylboronic acid with 2-cyano-N-(3-methylphenyl)acrylamide in the presence of a palladium catalyst. The resulting product can be purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. These proteases play a crucial role in various biological processes, including protein degradation, antigen processing, and apoptosis. Inhibition of these proteases has been implicated in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-4-3-5-14(6-11)21-18(23)13(10-20)7-12-8-15(19)17(22)16(9-12)24-2/h3-9,22H,1-2H3,(H,21,23)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWPYXFTBIGPI-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)
![3-amino-N~2~-(4-bromophenyl)-6-methyl-N~5~-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B4924526.png)
![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4924534.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4924543.png)
![1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4924549.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B4924561.png)

![2-phenyl-4-[4-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4924589.png)
![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)